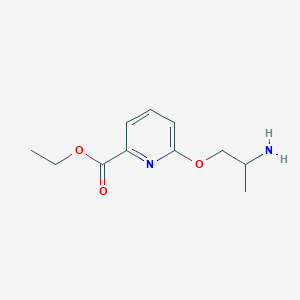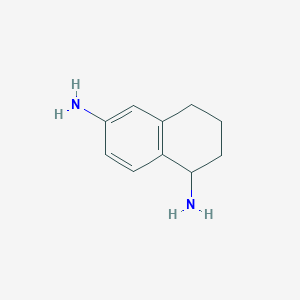![molecular formula C13H17ClFNO2 B13517867 tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a fluoroethyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-chlorophenyl)-2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving the replacement of functional groups in the compound are common. For example, halogenation or alkylation reactions can be performed to modify the chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to investigate the effects of carbamate derivatives on biological systems. It is studied for its potential interactions with enzymes and proteins, providing insights into biochemical processes.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its pharmacological properties and its ability to interact with specific molecular targets in the body. Research is ongoing to determine its efficacy and safety as a potential drug candidate.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it valuable for various industrial applications, including the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(3-chloropropyl)carbamate
- tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: tert-Butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C13H17ClFNO2 |
|---|---|
Poids moléculaire |
273.73 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate |
InChI |
InChI=1S/C13H17ClFNO2/c1-13(2,3)18-12(17)16-11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3,(H,16,17) |
Clé InChI |
UJHOQKLWXVNIDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CF)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



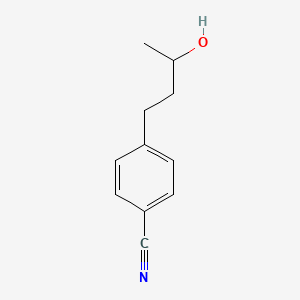
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
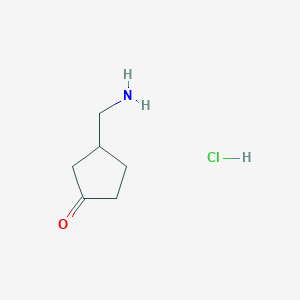
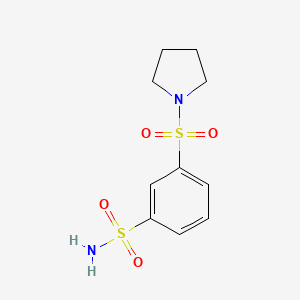
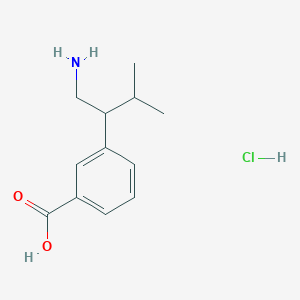
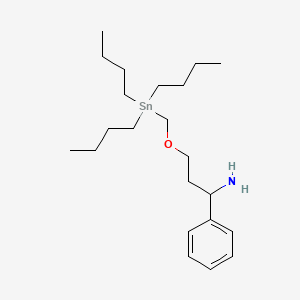
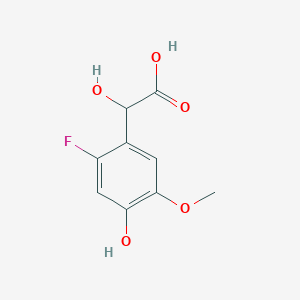

![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)

![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
